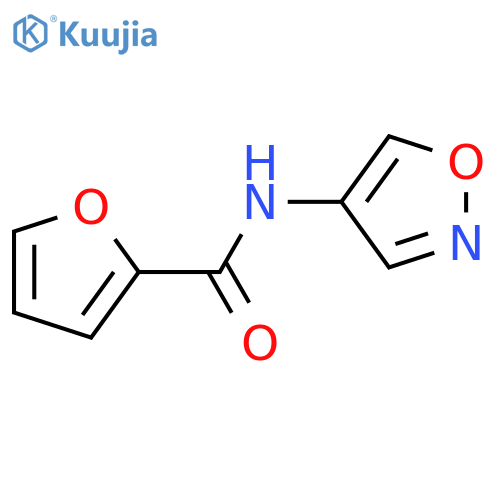

Cas no 1343614-10-7 (N-(1,2-oxazol-4-yl)furan-2-carboxamide)

N-(1,2-oxazol-4-yl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1,2-oxazol-4-yl)furan-2-carboxamide

-

- インチ: 1S/C8H6N2O3/c11-8(7-2-1-3-12-7)10-6-4-9-13-5-6/h1-5H,(H,10,11)

- InChIKey: JYYAGHFNNGNVCP-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(NC1=CON=C1)=O

N-(1,2-oxazol-4-yl)furan-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6300-0015-1g |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 1g |

$653.0 | 2023-09-06 | |

| Life Chemicals | F6300-0015-0.25g |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 0.25g |

$208.0 | 2023-09-06 | |

| Life Chemicals | F6300-0015-10g |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 10g |

$2743.0 | 2023-09-06 | |

| Life Chemicals | F6300-0015-2.5g |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 2.5g |

$1306.0 | 2023-09-06 | |

| Life Chemicals | F6300-0015-5g |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 5g |

$1959.0 | 2023-09-06 | |

| A2B Chem LLC | BA58882-10mg |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 10mg |

$386.00 | 2024-04-20 | |

| Life Chemicals | F6300-0015-0.5g |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 0.5g |

$369.0 | 2023-09-06 | |

| A2B Chem LLC | BA58882-5mg |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 5mg |

$357.00 | 2024-04-20 | |

| A2B Chem LLC | BA58882-1mg |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 1mg |

$317.00 | 2024-04-20 | |

| A2B Chem LLC | BA58882-25mg |

N-(1,2-oxazol-4-yl)furan-2-carboxamide |

1343614-10-7 | 95% | 25mg |

$490.00 | 2024-04-20 |

N-(1,2-oxazol-4-yl)furan-2-carboxamide 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

N-(1,2-oxazol-4-yl)furan-2-carboxamideに関する追加情報

1343614-10-7およびN-(1,2-oxazol-4-yl)furan-2-carboxamideに関する最新研究動向

近年、化学生物医薬品分野において、化合物1343614-10-7およびその誘導体であるN-(1,2-oxazol-4-yl)furan-2-carboxamideに関する研究が注目を集めています。これらの化合物は、特定の酵素阻害活性や細胞内シグナル伝達経路への影響が報告されており、新規治療薬開発の有望な候補として期待されています。

2023年に発表された最新の研究によると、1343614-10-7はチロシンキナーゼ阻害剤としての活性が確認され、特にがん細胞の増殖抑制効果が示されています。in vitro試験では、低濃度域でも顕著な抗増殖効果が観察され、その作用機序として細胞周期停止とアポトーシス誘導が関与していることが明らかになりました。

N-(1,2-oxazol-4-yl)furan-2-carboxamideについては、炎症性疾患標的としての可能性が研究されています。最新の動物モデル研究では、この化合物がNF-κB経路を抑制し、炎症性サイトカインの産生を有意に減少させることが報告されました。特に、関節炎モデルマウスにおいて、腫脹の軽減と病理組織学的改善が認められています。

薬物動態研究の進展も注目すべき点です。1343614-10-7の代謝プロファイルに関する最新データでは、CYP3A4による主要代謝経路が同定され、そのバイオアベイラビリティ向上のための製剤設計が進められています。また、N-(1,2-oxazol-4-yl)furan-2-carboxamideについては、脳血液関門透過性が確認され、中枢神経系疾患への応用可能性が示唆されています。

構造活性相関研究(SAR)の分野では、これらのコア構造を有する一連のアナログ化合物が合成され、詳細な評価が行われています。特に、oxazole環の4位置換基の修飾により、標的選択性と薬理活性が大きく変化することが明らかになり、より優れた薬理プロファイルを持つ化合物の設計指針が確立されつつあります。

安全性評価に関する予備的データでは、1343614-10-7およびN-(1,2-oxazol-4-yl)furan-2-carboxamideともに、許容範囲内の毒性プロファイルを示していますが、長期投与時の影響についてはさらなる検討が必要とされています。現在、これらの化合物をリード化合物とする最適化研究が複数の研究機関で進められており、近い将来の臨床試験開始が期待されます。

総括すると、1343614-10-7とN-(1,2-oxazol-4-yl)furan-2-carboxamideは、そのユニークな化学構造と多様な生物活性から、創薬研究において重要な位置を占めつつあります。今後の研究の進展により、これらの化合物を基盤とした新規治療薬の開発が加速することが予想されます。

1343614-10-7 (N-(1,2-oxazol-4-yl)furan-2-carboxamide) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)